molecular formula C12H11ClN4O2 B11513983 3-chloro-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide

3-chloro-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide

Cat. No.: B11513983
M. Wt: 278.69 g/mol
InChI Key: ABFHRZHBHHWNPU-UHFFFAOYSA-N
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Description

1-(3-CHLOROBENZOYL)-3-(5-METHYL-1H-PYRAZOL-3-YL)UREA is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLOROBENZOYL)-3-(5-METHYL-1H-PYRAZOL-3-YL)UREA typically involves the reaction of 3-chlorobenzoyl chloride with 5-methyl-1H-pyrazole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with urea under controlled conditions to yield the final product. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLOROBENZOYL)-3-(5-METHYL-1H-PYRAZOL-3-YL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the benzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium hydroxide, potassium carbonate, dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROBENZOYL)-3-(5-METHYL-1H-PYRAZOL-3-YL)UREA would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed study through experimental research.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorobenzoyl)-3-phenylurea: Similar structure but with a phenyl group instead of a pyrazole.

    1-(3-Chlorobenzoyl)-3-(2-methyl-1H-pyrazol-3-yl)urea: Similar structure with a different substitution pattern on the pyrazole ring.

Uniqueness

1-(3-CHLOROBENZOYL)-3-(5-METHYL-1H-PYRAZOL-3-YL)UREA is unique due to the specific combination of the 3-chlorobenzoyl and 5-methyl-1H-pyrazol-3-yl groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H11ClN4O2

Molecular Weight

278.69 g/mol

IUPAC Name

3-chloro-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide

InChI

InChI=1S/C12H11ClN4O2/c1-7-5-10(17-16-7)14-12(19)15-11(18)8-3-2-4-9(13)6-8/h2-6H,1H3,(H3,14,15,16,17,18,19)

InChI Key

ABFHRZHBHHWNPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)NC(=O)NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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